molecular formula C36H56Na3O37S3 B590655 Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) CAS No. 133628-76-9

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

Cat. No.: B590655
CAS No.: 133628-76-9
M. Wt: 1245.956
InChI Key: WWDRMUVDYWKVLC-GEEGTAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) involves multiple steps, including the sulfonation of neocarrabiose. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature and pressure conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the sulfonate groups in the compound can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) is unique due to its specific arrangement of sulfonate groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O37S3.3Na/c37-1-7-22(71-74(48,49)50)28(14(41)31(47)60-7)68-33-16(43)26-20(11(64-33)5-58-26)66-36-19(46)30(24(9(3-39)62-36)73-76(54,55)56)70-34-17(44)27-21(12(65-34)6-59-27)67-35-18(45)29(23(8(2-38)61-35)72-75(51,52)53)69-32-15(42)25-13(40)10(63-32)4-57-25;;;/h7-47H,1-6H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3/t7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32-,33-,34-,35+,36+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOMKXATNGAIE-MBEPBFIYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@H]9[C@H]([C@H](OC([C@@H]9O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53Na3O37S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.